molecular formula C9H13Cl2N3 B2947755 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride CAS No. 2140866-93-7

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride

Cat. No.: B2947755
CAS No.: 2140866-93-7
M. Wt: 234.12
InChI Key: CHLPLAOUAJIBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H13N3Cl2. It is a derivative of pyrazine and tetrahydropyridine, and it is commonly used in scientific research due to its unique chemical properties.

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of ingestion, calling a poison center or doctor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride typically involves the reaction of pyrazine with tetrahydropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include multiple purification steps to ensure the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: A similar compound used in the study of para-alkenylation reactions.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: A ligand used in coordination chemistry.

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPLAOUAJIBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.